molecular formula C14H11NO4 B596708 3-(2-Methylphenyl)-5-nitrobenzoic acid CAS No. 1261952-79-7

3-(2-Methylphenyl)-5-nitrobenzoic acid

Cat. No. B596708
M. Wt: 257.245
InChI Key: SQUAMAPZYQSOBB-UHFFFAOYSA-N
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Description

The compound “3-(2-Methylphenyl)-5-nitrobenzoic acid” is likely to be an aromatic compound due to the presence of a phenyl group (a variant of benzene). The “3-(2-Methylphenyl)” part suggests a benzene ring with a methyl group at the second position. The “5-nitrobenzoic acid” part suggests a benzoic acid group with a nitro group at the fifth position .


Molecular Structure Analysis

The molecular structure would likely feature a complex arrangement due to the presence of different functional groups. The presence of the nitro group could introduce significant electron-withdrawing effects, influencing the overall reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The nitro group could contribute to the compound’s reactivity .

Scientific Research Applications

Photosensitive Protecting Groups

3-(2-Methylphenyl)-5-nitrobenzoic acid is related to the broader category of nitrobenzoic acids, which have been explored for their potential as photosensitive protecting groups in synthetic chemistry. Photosensitive protecting groups like 2-nitrobenzyl and 3-nitrophenyl derivatives show promise for future applications in the precise control of chemical reactions and the protection of sensitive functional groups during synthesis processes (Amit, Zehavi, & Patchornik, 1974).

Environmental and Health Implications

Research on related compounds, such as parabens (esters of para-hydroxybenzoic acid), which share structural similarities with 3-(2-Methylphenyl)-5-nitrobenzoic acid, has revealed insights into their occurrence, fate, and behavior in aquatic environments as well as their health aspects. For instance, parabens have been studied for their antimicrobial properties, environmental persistence, and potential endocrine-disrupting effects. These studies underscore the significance of understanding the environmental fate and potential health impacts of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Future Directions

The study of this compound could be interesting for the development of new materials or pharmaceuticals. Its synthesis and characterization would be the first steps, followed by studies of its reactivity and potential applications .

properties

IUPAC Name

3-(2-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUAMAPZYQSOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688597
Record name 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-5-nitrobenzoic acid

CAS RN

1261952-79-7
Record name 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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